

A Comparative Guide to 2-Methyl-6-nitro-2H-indazole Analytical Reference Standard

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Compound of Interest

Compound Name: 2-Methyl-6-nitro-2H-indazole

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In the landscape of pharmaceutical analysis, the purity and characterization of reference standards are paramount for accurate quantification and qualification of impurities in active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of the **2-Methyl-6-nitro-2H-indazole** analytical reference standard, a critical intermediate and potential impurity in the synthesis of the anticancer drug Pazopanib. This document outlines its performance characteristics against a closely related compound, 2,3-Dimethyl-6-nitro-2H-indazole, which is also a known impurity in Pazopanib synthesis.

Introduction to 2-Methyl-6-nitro-2H-indazole

2-Methyl-6-nitro-2H-indazole is a key chemical intermediate.^[1] Its isomeric purity is a critical quality attribute, as the presence of related isomers, such as the 1-methyl counterpart, can impact the yield and purity of the final API. This guide offers a comparative overview of commercially available analytical reference standards for key Pazopanib-related impurities, focusing on their certified purity and typical analytical performance.

Comparative Analysis of Reference Standards

The selection of an appropriate analytical reference standard is crucial for the accurate identification and quantification of impurities. Here, we compare the key specifications of **2-Methyl-6-nitro-2H-indazole** with a significant alternative, 2,3-Dimethyl-6-nitro-2H-indazole.

Feature	2-Methyl-6-nitro-2H-indazole	2,3-Dimethyl-6-nitro-2H-indazole	6-Nitro-1H-indazole
CAS Number	6850-22-2[2][3]	444731-73-1	7597-18-4
Molecular Formula	C ₈ H ₇ N ₃ O ₂ [2][3]	C ₉ H ₉ N ₃ O ₂ [4][5]	C ₇ H ₅ N ₃ O ₂
Molecular Weight	177.16 g/mol [2][3]	191.19 g/mol [4][5][6]	163.13 g/mol
Typical Purity (by HPLC)	≥97%	99.94%[4], 99.99%[6]	≥98%
Appearance	Light yellow to yellow solid	Light yellow to yellow solid[4][6]	Yellow to Orange powder
Storage Conditions	Room temperature or refrigerated (2-8°C)	Room temperature[4][6]	Refrigerated (2-8°C)

Note: The purity values are based on representative Certificates of Analysis and may vary between different suppliers and batches.

Experimental Protocols

Accurate comparison of analytical reference standards necessitates a robust and well-defined analytical method. Below is a typical High-Performance Liquid Chromatography (HPLC) method suitable for the separation and quantification of **2-Methyl-6-nitro-2H-indazole** and its related impurities in the context of Pazopanib analysis.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method is designed for the separation of Pazopanib and its process-related impurities, including **2-Methyl-6-nitro-2H-indazole** and 2,3-Dimethyl-6-nitro-2H-indazole.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: 0.1% Formic acid in Water

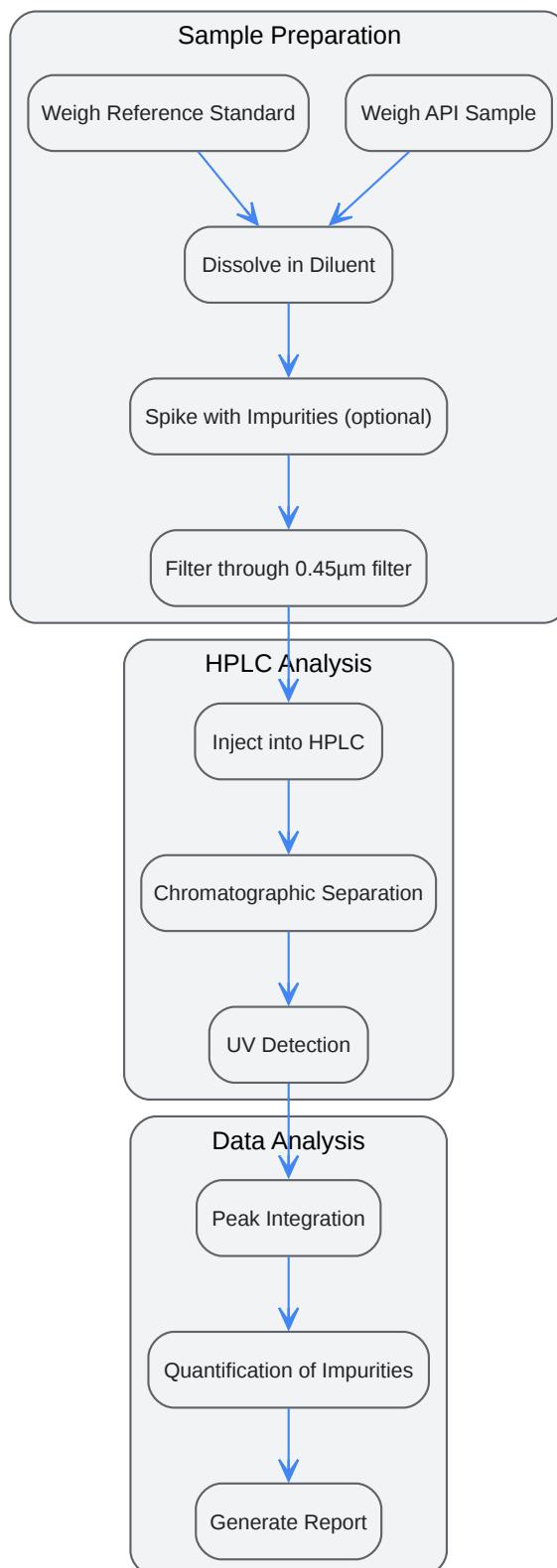
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-5 min: 10% B
 - 5-20 min: 10-90% B
 - 20-25 min: 90% B
 - 25.1-30 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- UV Detection: 270 nm
- Injection Volume: 10 µL

Sample Preparation:

- Standard Solution: Accurately weigh about 5 mg of the **2-Methyl-6-nitro-2H-indazole** reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to obtain a concentration of 0.5 mg/mL.
- Sample Solution (for Pazopanib analysis): Accurately weigh about 25 mg of the Pazopanib sample, dissolve in 50 mL of diluent, and sonicate to dissolve.
- Spiked Sample Solution: Prepare a sample solution of Pazopanib as described above and spike with known concentrations of **2-Methyl-6-nitro-2H-indazole** and other relevant impurity standards to demonstrate specificity and resolution.

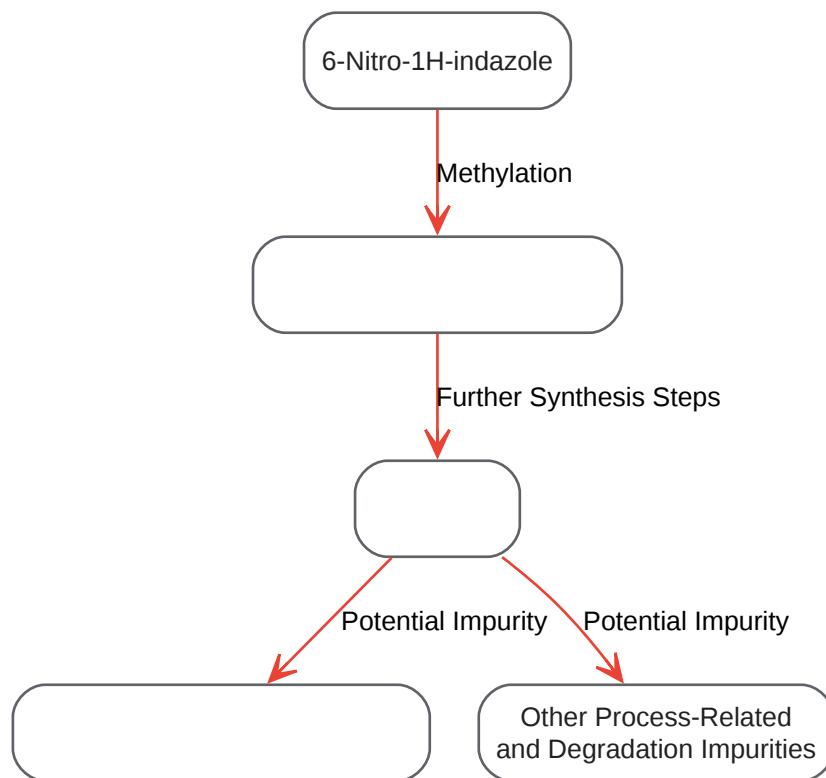
Visualizing the Analytical Workflow and Compound Relationships

To better illustrate the context and procedures, the following diagrams are provided.



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Caption: Experimental workflow for the analysis of impurities.



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Caption: Relationship between Pazopanib and its impurities.

Conclusion

The selection of a high-purity, well-characterized analytical reference standard is fundamental to ensuring the quality and safety of pharmaceutical products. While **2-Methyl-6-nitro-2H-indazole** is a critical process-related impurity in Pazopanib synthesis, other related compounds such as 2,3-Dimethyl-6-nitro-2H-indazole also require careful monitoring. This guide provides a framework for comparing these reference standards and a validated analytical method for their determination. Researchers and analytical scientists are encouraged to source reference standards from reputable suppliers who provide comprehensive Certificates of Analysis to ensure the accuracy and reliability of their analytical data.

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